Otenzepad belongs to the class of muscarinic antagonists, specifically targeting the M2 subtype of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play a vital role in mediating the effects of acetylcholine in the central and peripheral nervous systems. The compound is classified as an anticholinergic agent due to its ability to inhibit cholinergic transmission by blocking the action of acetylcholine at these receptors .
The synthesis of Otenzepad involves several key steps that utilize modern organic chemistry techniques. One common method includes asymmetric synthesis, which allows for the production of chiral compounds with high enantiomeric purity. Specific synthetic routes have been documented, including:
The detailed synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing environmental impact .
Otenzepad's molecular structure is characterized by a dibenzodiazepinone core, which contributes to its pharmacological properties. The chemical formula for Otenzepad is , with a molecular weight of approximately 315.43 g/mol.
The three-dimensional conformation of Otenzepad allows it to fit into the binding pocket of the M2 receptor effectively, facilitating its antagonistic action .
Otenzepad undergoes several chemical reactions relevant to its pharmacological activity:
Research indicates that Otenzepad's interactions with other pharmacological agents can influence its efficacy and safety profile .
The mechanism of action for Otenzepad primarily involves its role as a selective antagonist at muscarinic M2 receptors:
The modulation of cholinergic activity through this mechanism highlights Otenzepad's potential therapeutic benefits in treating cognitive disorders .
Otenzepad exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that ensure optimal bioavailability .
Otenzepad has several promising applications in scientific research and medicine:
The ongoing research into Otenzepad underscores its relevance in neuropharmacology and potential clinical applications .
Otenzepad (AF-DX 116) is a cardioselective antagonist with well-documented affinity for the M₂ muscarinic acetylcholine receptor (mAChR). Radioligand binding studies demonstrate its competitive binding characteristics, with an IC₅₀ of 386 nM in rat heart tissue and 640 nM in rabbit peripheral lung preparations [4]. Equilibrium dissociation constants (KD) reveal submicromolar affinity (KB = 51.2 nM) in functional assays using guinea pig atria, as evidenced through Schild analysis of carbachol antagonism yielding a linear plot with slope ≈1 (pA₂ = 7.16) [3]. This linear Schild plot initially suggested classical competitive antagonism, though complexities emerged in later studies examining dissociation kinetics.
The binding kinetics exhibit tissue-specific variations reflecting receptor microenvironmental differences. Porcine gastric smooth muscle binding assays show Otenzepad's affinity (KD = 503 nM) is approximately 7-fold higher than in mucosal tissue (KD = 3.4 µM), indicating differential M₂-receptor conformations or accessory protein interactions across tissues [10]. Enantiomeric differences significantly impact binding, with the (+)-enantiomer exhibiting 8-fold greater potency at M₂ receptors compared to the (-)-enantiomer [1]. This stereoselectivity suggests precise structural requirements for optimal receptor-ligand complementarity.
Table 1: Otenzepad Binding Affinity Across Experimental Systems
Tissue/Preparation | Affinity Measure | Value | Agonist/Radioligand | Reference |
---|---|---|---|---|
Rat heart membranes | IC₅₀ | 386 nM | Not specified | [4] |
Rabbit peripheral lung | IC₅₀ | 640 nM | Not specified | [4] |
Guinea pig atria (functional) | KB | 51.2 nM | Carbachol | [3] |
Porcine gastric smooth muscle | KD | 503 nM | [³H]N-methylscopolamine | [10] |
Porcine gastric mucosa | KD | 3.4 µM | [³H]N-methylscopolamine | [10] |
Otenzepad exhibits marked M₂ selectivity within the mAChR family, though absolute subtype discrimination remains challenging due to high orthosteric site conservation. Quantitative affinity profiling reveals approximately 5–10-fold higher affinity for M₂ over other subtypes, with the most significant discrimination against M₁ and M₃ receptors [3] [6]. This selectivity profile stems from Otenzepad's structural optimization as an 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivative, which favors interactions with the M₂ binding pocket [1].
Comparative receptor interaction studies demonstrate its pharmacological signature:
This differential affinity profile positions Otenzepad as a valuable pharmacological tool for dissecting M₂-mediated functions. However, tissue-based studies reveal complexities in selectivity interpretation. Porcine gastric smooth muscle versus mucosal binding experiments demonstrate that Otenzepad's functional selectivity exceeds predictions based on recombinant receptor studies alone, suggesting tissue-specific receptor conformations or allosteric influences [10]. The compound's selectivity profile contrasts sharply with reference antagonists: while pirenzepine (M₁-selective) shows >100-fold M₁/M₂ discrimination, Otenzepad achieves inverse selectivity favoring M₂, albeit with lower absolute differential [6].
Table 2: Comparative Selectivity Profile of Otenzepad at Muscarinic Receptor Subtypes
Receptor Subtype | pKi/KB | Selectivity Ratio (vs. M₂) | Primary Signaling Pathway | Key Differentiating Antagonists |
---|---|---|---|---|
M₂ | 7.16 | 1 (Reference) | Gᵢ/o-coupled | Otenzepad, Methoctramine |
M₁ | ~6.0 | ~15-30 fold lower | Gq/11-coupled | Pirenzepine (high affinity) |
M₃ | <6.0 | >50 fold lower | Gq/11-coupled | 4-DAMP (high affinity) |
M₄ | ~6.8 | ~3 fold lower | Gᵢ/o-coupled | Tropenziline (moderate selectivity) |
M₅ | ~6.2 | ~10 fold lower | Gq/11-coupled | Limited selective tools |
The mechanism of Otenzepad's receptor interaction has been the subject of significant pharmacological debate. Initial studies supported a purely competitive antagonism model. Schild analysis yielded linear plots with slopes not significantly different from unity when antagonizing carbachol or acetylcholine responses in guinea pig atria, consistent with direct orthosteric competition [3]. Complete inhibition of [³H]N-methylscopolamine binding at concentrations approximating 100 × KD further reinforced this interpretation [2].
However, substantial evidence subsequently revealed allosteric behavior:
The ternary complex model explains these observations through Otenzepad's binding to a topographically distinct allosteric site, modulating orthosteric ligand affinity via negative cooperativity [6] [8]. This is particularly evident with alcuronium combinations, which produce supra-additive effects inconsistent with simple competition. Notably, the nature of agonist influences this behavior: while no supra-additivity occurred with carbachol in atropine combinations, acetylcholine combinations showed significant enhancement, suggesting agonist-specific allosteric effects [3].
Current consensus favors a dual-mode mechanism: Otenzepad binds primarily to the orthosteric site with competitive kinetics but simultaneously accesses an overlapping allosteric domain or induces conformational changes that affect neighboring receptors. This model reconciles the apparently contradictory findings: "The action of otenzepad involves an allosteric site and a number of possibilities are discussed for its location" [2]. Molecular studies implicate the extracellular receptor domain, particularly the second extracellular loop and the interface between the third extracellular loop and transmembrane domain 7, as potential regions for this complex interaction [6].
The mechanistic controversy surrounding Otenzepad fundamentally advanced mAChR pharmacology by highlighting the limitations of classical models and underscoring that GPCR antagonism exists on a continuum between pure competition and pure allosterism. This complexity arises from the dynamic nature of receptor conformations and the potential for ligands to stabilize distinct states that differentially influence orthosteric ligand binding and signaling efficacy [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1